9-hydroxybenzo[de]isochromen-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Hydroxy-1,8-naphthalide is an organic compound with the molecular formula C12H8O3 and a molecular weight of 200.2 g/mol . It is a derivative of naphthalene, characterized by the presence of a hydroxyl group at the 9th position and a lactone ring structure. This compound is primarily used in research settings, particularly in the fields of proteomics and organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-1,8-naphthalide typically involves the cyclization of appropriate naphthalene derivatives. One common method is the reduction of 1,3,8-trihydroxy naphthalene, followed by dehydration to form 1,8-dihydroxynaphthalene, which can then be further processed to yield 9-Hydroxy-1,8-naphthalide . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods for 9-Hydroxy-1,8-naphthalide are not extensively documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
9-Hydroxy-1,8-naphthalide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions typically require specific solvents and controlled temperatures to proceed efficiently .
Major Products Formed
The major products formed from these reactions include oxidized derivatives like quinones, reduced forms such as dihydro-naphthalides, and various substituted naphthalene compounds .
Wissenschaftliche Forschungsanwendungen
9-Hydroxy-1,8-naphthalide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 9-Hydroxy-1,8-naphthalide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and lactone ring structure allow it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. These interactions can lead to changes in enzyme activity, gene expression, and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Dihydroxynaphthalene: A precursor in the synthesis of 9-Hydroxy-1,8-naphthalide, known for its antimicrobial properties.
Naphthalene: The parent compound, widely used in the production of dyes, insecticides, and other chemicals.
1,8-Naphthalimide: Known for its applications in fluorescent probes and anticancer agents.
Uniqueness
9-Hydroxy-1,8-naphthalide is unique due to its specific structural features, including the hydroxyl group at the 9th position and the lactone ring. These features confer distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C12H8O3 |
---|---|
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
12-hydroxy-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-2-one |
InChI |
InChI=1S/C12H8O3/c13-9-5-4-7-2-1-3-8-6-15-12(14)11(9)10(7)8/h1-5,13H,6H2 |
InChI-Schlüssel |
VGYIJDXWARVHJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC3=C2C(=C(C=C3)O)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.